molecular formula C7H10N2O B3405863 3-Isopropyl-1H-pyrazole-4-carbaldehyde CAS No. 154926-99-5

3-Isopropyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3405863
CAS No.: 154926-99-5
M. Wt: 138.17 g/mol
InChI Key: YNHUJFLTICZPOY-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-pyrazole-4-carbaldehyde (CAS 154926-99-5) is a high-purity chemical building block belonging to the pharmaceutically privileged pyrazole scaffold . This compound features a reactive aldehyde group at the 4-position, making it a versatile intermediate for synthesizing diverse derivatives through condensation, oxidation, reduction, and palladium-catalyzed cross-coupling reactions . Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their broad biological profiles . Notably, the pyrazole moiety is a key structural feature in several clinically used drugs and is extensively researched for developing novel anti-inflammatory agents like selective COX-2 inhibitors and anticancer therapeutics . The isopropyl substituent on the pyrazole ring contributes steric and electronic properties that can influence the compound's interactions with biological targets. As such, this compound serves as a critical precursor for constructing potential lead compounds aimed at modulating cancer cell growth and inflammatory pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)7-6(4-10)3-8-9-7/h3-5H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHUJFLTICZPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246598
Record name 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde
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Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154926-99-5
Record name 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154926-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reaction Mechanisms of 3 Isopropyl 1h Pyrazole 4 Carbaldehyde

Aldehyde Group Reactivity Studies

The aldehyde functional group in 3-isopropyl-1H-pyrazole-4-carbaldehyde is the primary site of its reactivity, undergoing oxidative and reductive transformations as well as participating in various nucleophilic addition reactions.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid, a transformation that is a cornerstone in the functionalization of pyrazole (B372694) scaffolds. This conversion is typically achieved using strong oxidizing agents. For instance, various substituted pyrazole-4-carbaldehydes have been successfully oxidized to their corresponding carboxylic acids using potassium permanganate (B83412) (KMnO4) or acidic potassium dichromate (K2Cr2O7). umich.edu These reactions are often performed in a water-pyridine mixture or under acidic conditions to yield the desired pyrazole-4-carboxylic acid derivatives in high yields. umich.edu The resulting carboxylic acids are valuable intermediates that can be further converted into esters, acid chlorides, and amides. umich.edu

Table 1: Examples of Oxidative Transformations of Pyrazole-4-carbaldehydes

Starting Material Oxidizing Agent Product Reference
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes KMnO4 in water-pyridine 3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acids umich.edu
5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde KMnO4 5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid umich.edu

Reductive Transformations to Alcohol Derivatives

The reduction of the aldehyde group in pyrazole-4-carbaldehydes to a primary alcohol provides another important pathway for structural modification. This transformation is commonly carried out using metal hydride reducing agents. Lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a powerful reagent for this purpose, effectively converting the aldehyde to the corresponding hydroxymethyl pyrazole. umich.eduresearchgate.net Another reducing agent, diisobutylaluminium hydride (DIBAL-H), has also been employed for the reduction of related pyrazole derivatives. researchgate.net The resulting pyrazolyl methanols are stable compounds that can be isolated and used in subsequent reactions. umich.eduresearchgate.net

Table 2: Examples of Reductive Transformations of Pyrazole-4-carbaldehydes

Starting Material Reducing Agent Product Reference
1,5-Disubstituted-1H-pyrazole-3-carbaldehyde LiAlH4 in dry diethyl ether (1,5-Disubstituted-1H-pyrazol-3-yl)methanol umich.edu
Ester of 1-aryl-5-ferrocenyl-1H-pyrazole-3-carboxylic acid LiAlH4 in THF/1,4-dioxane (1-Aryl-5-ferrocenyl-1H-pyrazol-3-yl)methanol umich.edu

Nucleophilic Addition Reactions: Mechanistic Investigations

The fundamental reaction mechanism for the aldehyde group in this compound is nucleophilic addition. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. A nucleophile attacks this electrophilic carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. youtube.comyoutube.com This alkoxide intermediate is then protonated, typically by a weak acid or the solvent, to yield the final alcohol product. youtube.comyoutube.com

The reaction can be catalyzed by either acid or base. Under basic conditions or with strong nucleophiles, the nucleophile attacks the carbonyl carbon directly. youtube.com Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. youtube.com

Condensation Reactions for Scaffold Diversification

Condensation reactions involving the aldehyde group of this compound are pivotal for extending the molecular framework and introducing new ring systems.

Reactions with Active Methylene (B1212753) Compounds

The aldehyde can react with compounds containing an active methylene group (a CH2 group flanked by two electron-withdrawing groups) in what is known as the Knoevenagel condensation. umich.edu This reaction is typically base-catalyzed, with bases like piperidine (B6355638) or potassium hydroxide (B78521) promoting the deprotonation of the active methylene compound to form a carbanion. umich.edunih.gov This carbanion then acts as a nucleophile, attacking the aldehyde carbonyl carbon. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. umich.edu Examples of active methylene compounds used in such reactions with pyrazole-4-carbaldehydes include malononitrile (B47326), phenylacetonitrile, and cyanoacetamide. umich.edu These reactions are instrumental in the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. umich.edu

Formation of Schiff Bases and Imines

One of the most significant reactions of pyrazole-4-carbaldehydes is their condensation with primary amines to form Schiff bases or imines. umich.eduresearchgate.netrdd.edu.iqresearchgate.net This reaction involves the nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, forming a hemiaminal intermediate. rdd.edu.iqscispace.com Subsequent elimination of a water molecule, often facilitated by acid catalysis or heat, yields the C=N double bond characteristic of an imine. rdd.edu.iqscispace.com A wide variety of primary amines, including substituted anilines and hydrazines, can be used to generate a diverse library of pyrazole-containing Schiff bases. rdd.edu.iqresearchgate.netekb.eg These reactions are often carried out in solvents like ethanol (B145695) or methanol (B129727), sometimes with the addition of a catalytic amount of acetic acid. ekb.egresearchgate.net

Table 3: Examples of Schiff Base/Imine Formation from Pyrazole-4-carbaldehydes

Pyrazole Aldehyde Amine/Hydrazine (B178648) Product Type Reference
1,3-Diphenylpyrazole-4-carboxaldehyde Aniline derivatives N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives ekb.eg
3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde o-Aminophenol Schiff Base researchgate.net
1-(3,5-Disubstituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanal Substituted aromatic aniline Imine rdd.edu.iqresearchgate.net

Heterocyclization Reactions with Various Nucleophiles

The aldehyde functional group at the C4 position of this compound is a prime site for condensation and subsequent cyclization reactions with a variety of binucleophiles, leading to the formation of fused heterocyclic systems. A particularly significant transformation is the synthesis of pyrazolo[3,4-d]pyrimidines, which are recognized as important bioisosteres of purines and exhibit a wide range of biological activities. nih.govnih.govekb.eg

The general strategy involves the condensation of the pyrazole-4-carbaldehyde with compounds containing two nucleophilic centers. For instance, reaction with urea, thiourea, or guanidine (B92328) derivatives in the presence of a suitable catalyst or under thermal conditions can yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ones or their thio- and amino-analogs. nih.gov Similarly, condensation with active methylene nitriles, such as malononitrile or ethyl cyanoacetate, followed by intramolecular cyclization, provides access to pyrazolo[3,4-b]pyridines. semanticscholar.org

The reaction with hydrazine and its derivatives is another key heterocyclization pathway. This can lead to the formation of pyrazolo[3,4-d]pyridazines. semanticscholar.org The reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate to form a thieno[2,3-c]pyrazole derivative illustrates how the aldehyde can participate in building other fused five-membered rings. semanticscholar.org These reactions underscore the role of pyrazole-4-carbaldehydes as versatile precursors for constructing a diverse array of fused heterocyclic systems. semanticscholar.orgmdpi.comresearchgate.net

Table 1: Examples of Heterocyclization Reactions
NucleophileResulting Fused HeterocycleTypical Conditions
Urea/ThioureaPyrazolo[3,4-d]pyrimidin-4(5H)-one/thioneBasic conditions or microwave irradiation nih.gov
Hydrazine HydratePyrazolo[3,4-d]pyridazineReflux in ethanol or acetic acid semanticscholar.org
Malononitrile6-Aminopyrazolo[3,4-b]pyridine-5-carbonitrilePiperidine catalyst in ethanol semanticscholar.org
Methyl ThioglycolateThieno[2,3-c]pyrazoleBase (e.g., Na2CO3) in ethanol semanticscholar.org

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The reactivity of the pyrazole ring in this compound towards substitution reactions is governed by the electronic properties of the ring itself and the influence of the existing substituents. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. nih.gov

In general, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position. scribd.comrrbdavc.orgpharmaguideline.com However, in the title compound, this position is already functionalized with a carbaldehyde group. The C5 position is the next most likely site for electrophilic attack, although the combined electronic effects of the C3-isopropyl (electron-donating) and C4-carbaldehyde (electron-withdrawing) groups modulate its reactivity. The pyridine-like nitrogen at the N2 position is basic and can be protonated or react with electrophiles. rrbdavc.orgpharmaguideline.com

Nucleophilic substitution on the pyrazole ring is less common due to the ring's electron-rich nature. encyclopedia.pub It typically requires activation by strong electron-withdrawing groups or occurs via an addition-elimination mechanism. The C3 and C5 positions are more electrophilic and thus more susceptible to nucleophilic attack compared to the C4 position. nih.govresearchgate.net For this compound, a nucleophilic attack would likely target the C5 position or potentially the C3 position, although the steric bulk of the isopropyl group might hinder the latter. The generation of a pyrazole anion by deprotonation at the N1 position significantly enhances the ring's nucleophilicity, facilitating reactions with various electrophiles at the nitrogen atom. nih.gov

Table 2: General Reactivity of the Pyrazole Ring
Reaction TypePreferred Position (Unsubstituted Pyrazole)Notes on this compound
Electrophilic SubstitutionC4 scribd.comrrbdavc.orgC4 is blocked. C5 is the likely site, reactivity influenced by existing groups.
Nucleophilic SubstitutionC3 and C5 nih.govGenerally disfavored. C5 is a potential site. Ring activation may be required.
N-Alkylation/N-AcylationN1 or N2Deprotonation at N1 enhances nucleophilicity for reaction at nitrogen. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions at Pyrazole Ring Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings, including pyrazoles. researchgate.netrsc.org Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds. However, these reactions typically require a halide or triflate group on the pyrazole ring as a coupling partner.

Therefore, to apply these methods to this compound, a preliminary halogenation step, most likely at the C5 position, would be necessary. Once the corresponding 5-bromo or 5-iodo derivative is obtained, it can be subjected to various palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

For example, a Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄, would introduce a new aryl substituent at the C5 position. researchgate.netnih.govnih.gov Similarly, a Heck reaction with an alkene or a Sonogashira coupling with a terminal alkyne could be employed to install vinyl or alkynyl groups, respectively. researchgate.net These reactions significantly enhance the molecular complexity and allow for the synthesis of a wide array of derivatives from the initial pyrazole scaffold. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. dntb.gov.ua

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanisms and outcomes of chemical transformations involving pyrazole derivatives. In many reactions, particularly heterocyclizations and isomerizations, a competition between kinetic and thermodynamic control can dictate the final product distribution. nih.govnih.govrsc.org

The kinetic product is the one that is formed fastest, resulting from the reaction pathway with the lowest activation energy. youtube.com In contrast, the thermodynamic product is the most stable product, and its formation is favored under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times). youtube.comyoutube.com

In the context of pyrazole synthesis, such as the Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine), reaction conditions can be tuned to favor one regioisomer over another. imperial.ac.uk For the heterocyclization reactions of this compound, the choice of solvent, temperature, and catalyst can influence whether the reaction proceeds under kinetic or thermodynamic control, potentially leading to different fused-ring systems or isomers. nih.govresearchgate.net For example, a one-pot procedure involving a Sonogashira reaction followed by cyclocondensation with hydrazine to form a 3,5-disubstituted pyrazole was shown to be under kinetic control. nih.gov Kinetic studies on the formation of pyrazolines from chalcones have determined the reaction to be first-order, and thermodynamic parameters like activation energy (Ea), entropy (ΔS#), and Gibbs free energy (ΔG#) have been calculated to elucidate the reaction mechanism. researchgate.netresearchgate.net

Table 3: Factors Influencing Kinetic vs. Thermodynamic Control
FactorFavors Kinetic ProductFavors Thermodynamic Product
TemperatureLowHigh
Reaction TimeShortLong (to allow for equilibrium)
BaseStrong, sterically hindered (e.g., LDA) youtube.comWeaker, less hindered base (e.g., NaOEt) youtube.com
SolventNon-polar solvents can favor kinetic control in some cases nih.govPolar solvents can stabilize charged intermediates in thermodynamic pathways.

Compound Name Reference Table

Table 4: List of Mentioned Chemical Compounds
Compound Name
This compound
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[3,4-d]pyrimidin-4-one
Pyrazolo[3,4-b]pyridine
Pyrazolo[3,4-d]pyridazine
Thieno[2,3-c]pyrazole
5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Malononitrile
Ethyl Cyanoacetate
Methyl Thioglycolate
Urea
Thiourea
Guanidine
Hydrazine
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

Advanced Structural Elucidation and Tautomeric Studies of 3 Isopropyl 1h Pyrazole 4 Carbaldehyde Derivatives

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for the structural elucidation of pyrazole (B372694) derivatives. Each technique offers unique information, and together they provide a complete picture of the molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules in solution. For pyrazole derivatives, ¹H, ¹³C, and ¹⁵N NMR studies are instrumental not only for structural assignment but also for investigating the phenomenon of annular tautomerism. bohrium.com

Tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two adjacent nitrogen atoms of the ring. bohrium.com This equilibrium can be influenced by the nature of the substituents, the solvent, and the temperature. fu-berlin.de In the case of 3-isopropyl-1H-pyrazole-4-carbaldehyde, two potential tautomers exist. NMR spectroscopy can determine the position of this equilibrium. bohrium.com Depending on the rate of proton exchange, NMR spectra may show either distinct signals for each tautomer (slow exchange) or averaged signals (fast exchange). fu-berlin.de Low-temperature NMR studies can "freeze out" the equilibrium, allowing for the observation and quantification of individual tautomers. fu-berlin.de

¹H NMR: The proton spectrum provides information on the chemical environment of hydrogen atoms. Key expected signals for this compound would include a singlet for the pyrazole H-5 proton, a singlet for the aldehyde proton (CHO), a septet for the isopropyl CH, and a doublet for the isopropyl methyl (CH₃) groups. The exact chemical shifts are sensitive to the tautomeric form and solvent.

¹³C NMR: The carbon spectrum reveals the number and type of carbon atoms. Distinct signals are expected for the pyrazole ring carbons (C3, C4, C5), the aldehyde carbonyl carbon (C=O), and the isopropyl carbons. The chemical shift of the ring carbons, in particular, can provide strong evidence for the predominant tautomer in solution. nih.gov

¹⁵N NMR: While less common, ¹⁵N NMR is highly sensitive to the electronic environment of the nitrogen atoms and can unambiguously distinguish between the pyrrole-like (-NH-) and pyridine-like (-N=) nitrogens in the pyrazole ring, offering definitive insight into tautomeric preferences. nih.gov

Table 1: Representative NMR Data for Pyrazole-4-carbaldehyde Derivatives
CompoundNucleusChemical Shift (δ, ppm)SolventReference
1,3-diphenyl-1H-pyrazole-4-carbaldehyde¹H8.56 (s, 1H, H-pyrazole), 8.69 (s, 1H, CH=N), 7.11-7.89 (m, 14H, Ar-H)CDCl₃ ekb.eg
¹³C154.36, 152.66, 150.16, 139.97, 136.06, 132.75, 130.23, 130.07, 129.96, 129.71, 129.39, 129.27, 129.18, 129.09, 127.83, 127.62, 121.22, 120.81, 119.79 (aromatic and HC=N), 21.39 (CH₃)CDCl₃ ekb.eg
1-Phenyl-1H-pyrazol-3-ol¹H10.28 (s, 1H, OH), 8.18 (d, 1H, H-5), 7.15-7.67 (m, 5H, Ar-H), 5.82 (d, 1H, H-4)DMSO-d₆ nih.gov
¹³C162.8 (C-3), 139.9 (Ph C-1), 129.4 (Ph C-3,5), 128.4 (C-5), 124.7 (Ph C-4), 116.8 (Ph C-2,6), 94.4 (C-4)DMSO-d₆ nih.gov

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, are essential for identifying the functional groups within a molecule. wisdomlib.org For this compound, these methods confirm the presence of key structural motifs.

Aldehyde Group (CHO): A strong absorption band corresponding to the C=O stretching vibration is typically observed in the IR spectrum around 1660-1700 cm⁻¹. mdpi.com A derivative, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, shows this peak intensely at 1667 cm⁻¹. mdpi.com

N-H Group: The N-H stretching vibration of the pyrazole ring usually appears as a broad band in the region of 3100-3500 cm⁻¹. wisdomlib.org Its position and shape can be indicative of hydrogen bonding. wisdomlib.org

Pyrazole Ring: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole ring typically result in a series of sharp bands in the 1400-1600 cm⁻¹ region. ekb.egwisdomlib.org

Isopropyl Group: C-H stretching vibrations for the aliphatic isopropyl group are expected just below 3000 cm⁻¹.

Table 2: Key IR Absorption Frequencies for Pyrazole Derivatives
Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupReference
3341-3353N-H stretchPyrazole N-H wisdomlib.org
~1667C=O stretchAldehyde mdpi.com
1574-1591C=C stretchAromatic Ring wisdomlib.org
1463-1477C=N stretchPyrazole Ring wisdomlib.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula. mdpi.com This is particularly useful to distinguish between compounds that may have the same nominal mass but different elemental compositions. For derivatives of this compound, HRMS provides unambiguous validation of the molecular formula, confirming that the desired product has been obtained. nih.govmdpi.com

X-ray Crystallography for Solid-State Structural Analysis

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. scirp.org For pyrazole-4-carbaldehyde derivatives, these interactions are key to their supramolecular architecture.

Hydrogen Bonding: The presence of both a hydrogen bond donor (the pyrazole N-H) and a hydrogen bond acceptor (the aldehyde C=O oxygen and the imine-like pyrazole nitrogen) makes hydrogen bonding a dominant interaction. semanticscholar.org Molecules often form dimers or extended chains through N-H···O=C or N-H···N interactions, which significantly influence the crystal's stability and physical properties. nih.govnih.gov In the crystal structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, molecules are linked by C—H⋯O hydrogen bonds. researchgate.net

X-ray crystallography reveals the preferred conformation of the molecule in the solid state. fu-berlin.de Analysis of pyrazole-4-carbaldehyde derivatives often shows that the pyrazole ring itself is largely planar. However, the substituents can be twisted relative to the ring. The dihedral angles between the plane of the pyrazole ring and its substituents are important conformational parameters. researchgate.netnih.gov For example, in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl and bromophenyl rings are twisted out of the pyrazole plane by 13.70° and 36.48°, respectively. researchgate.net The carbaldehyde group can also be slightly twisted. researchgate.net The conformation of the flexible isopropyl group would be determined by steric factors and its involvement in any weak intermolecular contacts.

Table 3: Representative Crystallographic Data for Pyrazole-4-carbaldehyde Derivatives
CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeMonoclinicP2₁/nC—H⋯O hydrogen bonds forming a helical chain researchgate.net
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeMonoclinicP2₁/cC—H⋯O hydrogen bonds, π–π stacking researchgate.net
3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehydeMonoclinicP2₁/cC—H⋯O and C—H⋯N interactions forming dimers and sheets nih.gov

Tautomeric Equilibria and Proton Transfer Dynamics in Pyrazole-4-carbaldehydes

The phenomenon of annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, including pyrazole-4-carbaldehydes. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to a dynamic equilibrium between two distinct tautomeric forms. In the case of asymmetrically substituted pyrazoles, such as this compound, this equilibrium involves two different chemical species: this compound and 5-isopropyl-1H-pyrazole-4-carbaldehyde. The study of this equilibrium and the kinetics of the proton transfer provides crucial insights into the molecule's structure, reactivity, and interactions. The position of this equilibrium is not static and can be significantly influenced by the molecular environment and physical conditions. nih.govmdpi.com

Experimental Probes for Tautomer Detection and Quantification

The detection and quantification of tautomers in pyrazole derivatives rely on various spectroscopic techniques that can distinguish between the subtle structural differences of the coexisting forms. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful and frequently used tool for investigating tautomeric equilibria in solution. nih.govbohrium.com By analyzing ¹H, ¹³C, and particularly ¹⁵N NMR spectra, researchers can identify and quantify the individual tautomers. nih.gov The chemical shifts of the ring atoms, especially the nitrogen atoms and the carbons adjacent to them (C3 and C5), are highly sensitive to the position of the N-H proton. nih.gov In many cases, the proton exchange between the nitrogen atoms is rapid at room temperature, resulting in averaged signals in the NMR spectrum. However, by lowering the temperature, the rate of this prototropic exchange can be slowed down to the point where separate signals for each tautomer are observed (the slow exchange regime). fu-berlin.de The equilibrium constant (KT) can then be determined by integrating the signals corresponding to each tautomer. fu-berlin.de

X-ray Crystallography provides definitive evidence for the structure of the tautomer present in the solid state. mdpi.comfu-berlin.de While this method offers a static picture and does not provide information about the dynamics in solution, it is invaluable for unambiguously determining the preferred tautomeric form in the crystalline phase. mdpi.com

Infrared (IR) Spectroscopy can also be used to study tautomerism. The vibrational frequencies of the N-H bond and the pyrazole ring can differ between tautomers, offering another method to probe the equilibrium, particularly in different solvents. mdpi.com

Below is a table illustrating how NMR spectroscopy can be used to distinguish between pyrazole tautomers, based on data for representative 3(5)-substituted pyrazoles.

Compound ExampleNucleusPositionTautomer A (δ ppm)Tautomer B (δ ppm)Key Observation
3(5)-Phenylpyrazole¹³CC3~149~140Significant shift difference for the substituted carbon.
3(5)-Phenylpyrazole¹³CC5~130~139Shift inversion compared to C3 upon tautomerization.
3(5)-Methylpyrazole¹HCH₃~2.2~2.1Small but distinct chemical shift difference for the substituent.
Generic Pyrazole¹⁵NN1 (NH)~-170 to -180~-240 to -250Large chemical shift difference between the protonated and unprotonated nitrogen.
Generic Pyrazole¹⁵NN2 (=N-)~-90 to -110~-170 to -180The chemical environment of N2 changes significantly upon proton migration to N1.

Influence of Solvent and Temperature on Tautomeric Preferences

The tautomeric equilibrium of pyrazole-4-carbaldehydes is highly sensitive to external factors such as the solvent and temperature. These factors can alter the relative stability of the tautomers, thereby shifting the position of the equilibrium. nih.gov

Solvent Effects: The nature of the solvent plays a critical role in determining the predominant tautomer. nih.gov Solvent polarity, acidity, and its ability to act as a hydrogen bond donor or acceptor can preferentially stabilize one tautomer over the other. nih.govnih.gov

Polar Protic Solvents: Solvents like methanol (B129727) or water can form hydrogen bonds with both the N-H group (as a donor) and the pyridinic nitrogen atom (as an acceptor) of the pyrazole ring. This interaction can influence the equilibrium, often favoring the tautomer that presents a more accessible site for hydrogen bonding.

Dipolar Aprotic Solvents: Solvents such as DMSO, acetone, or chloroform (B151607) are commonly used for NMR studies of tautomerism. nih.gov These solvents can also engage in dipole-dipole interactions and hydrogen bonding, influencing the tautomeric preference. For instance, in some 3(5)-substituted pyrazoles, the equilibrium shifts depending on whether the solvent is a hydrogen bond acceptor. fu-berlin.de

Nonpolar Solvents: In nonpolar solvents, pyrazole derivatives often form self-associated species (dimers or trimers) through intermolecular hydrogen bonds. fu-berlin.de This self-association can favor a specific tautomer.

Temperature Effects: Temperature has a dual impact on the study of tautomerism. Firstly, it affects the rate of proton transfer. As mentioned, lowering the temperature is a key experimental strategy to slow down the exchange process, allowing for the spectroscopic resolution of individual tautomers. nih.govfu-berlin.de Secondly, temperature can shift the thermodynamic equilibrium itself. The relative populations of the two tautomers may change with temperature, and variable-temperature NMR studies can provide thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process.

The following interactive table provides illustrative data on how solvent choice can affect the tautomeric ratio (KT = [Tautomer A] / [Tautomer B]) for a model 3(5)-substituted pyrazole.

Compound ExampleSolventSolvent TypeTemperature (°C)Predominant TautomerTautomeric Ratio (KT)
3(5)-PhenylpyrazoleTHF-d₈Aprotic-953-Phenyl~4.0
3(5)-PhenylpyrazoleCD₂Cl₂Aprotic-953-Phenyl~3.5
3(5)-MethylpyrazoleHMPTAprotic-203-Methyl~2.0
Ethyl 5-amino-1H-pyrazole-3-carboxylateDMSO-d₆Aprotic25Equilibrium observed~1.0
Ethyl 5-amino-1H-pyrazole-3-carboxylateCD₃ODProtic255-Amino tautomer>1.0

Computational and Theoretical Investigations of 3 Isopropyl 1h Pyrazole 4 Carbaldehyde

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction (DFT, FMO analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of pyrazole (B372694) derivatives. eurasianjournals.com These methods provide a detailed understanding of electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis: A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their distribution across the molecule are crucial indicators of chemical reactivity. For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring, indicating its electron-donating capability, while the LUMO is often distributed over the electron-withdrawing groups, such as the carbaldehyde moiety. nih.govnih.gov

The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant parameter for assessing the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity. For pyrazole derivatives, this gap can be modulated by the nature of the substituents on the ring. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These descriptors, when calculated for analogous pyrazole-4-carbaldehyde structures, provide a framework for predicting the reactivity of 3-Isopropyl-1H-pyrazole-4-carbaldehyde.

ParameterDefinitionSignificance in Reactivity
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons.
HOMO-LUMO GapELUMO - EHOMOIndicates chemical stability and reactivity.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. eurasianjournals.com For a flexible molecule like this compound, which has rotatable bonds associated with the isopropyl and carbaldehyde groups, MD simulations can provide a detailed picture of its conformational landscape. nih.gov

In Silico Modeling of Intermolecular Interactions and Self-Assembly

The way molecules interact with each other governs the properties of materials in the condensed phase. In silico modeling can be used to investigate the intermolecular interactions and potential self-assembly of this compound. The pyrazole ring, with its hydrogen bond donor (N-H) and acceptor (N) sites, along with the polar carbaldehyde group, can participate in various non-covalent interactions.

Computational studies on similar pyrazole-containing crystal structures have revealed the importance of hydrogen bonding and π-π stacking interactions in determining the packing of molecules in the solid state. researchgate.net These interactions can lead to the formation of specific supramolecular structures, such as dimers, chains, or more complex networks. Understanding these self-assembly patterns is crucial for predicting crystal structures and material properties.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles to produce compounds like this compound. nih.govwikipedia.orgijpcbs.com

Theoretical calculations can be employed to map out the potential energy surface of the reaction, identifying the reactants, intermediates, transition states, and products. By calculating the energies of the transition states, the activation energy for each step can be determined, providing insights into the reaction kinetics and the most favorable reaction pathway. rsc.org For the Vilsmeier-Haack reaction, computational studies can help to understand the role of the Vilsmeier reagent and the nature of the electrophilic aromatic substitution on the pyrazole ring. organic-chemistry.org

Spectroscopic Parameter Prediction and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. nih.gov For this compound, theoretical predictions of NMR chemical shifts (1H and 13C), infrared (IR) vibrational frequencies, and UV-Vis electronic transitions are of great interest.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts. researchgate.net Theoretical predictions for related pyrazole structures have shown good correlation with experimental values, aiding in the assignment of complex spectra. mdpi.commdpi.com

IR Spectroscopy: Calculations of vibrational frequencies can help to assign the bands observed in an experimental IR spectrum. By analyzing the vibrational modes, specific peaks can be attributed to the stretching and bending of particular bonds, such as the C=O of the carbaldehyde, the N-H of the pyrazole ring, and the C-H bonds of the isopropyl group. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. These calculations can provide insight into the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions. nih.gov

Spectroscopic TechniquePredicted ParameterComputational MethodRelevance
NMRChemical Shifts (δ)DFT/GIAOStructural elucidation and confirmation.
IRVibrational Frequencies (cm-1)DFTIdentification of functional groups.
UV-VisExcitation Energies (λmax)TD-DFTUnderstanding electronic transitions.

Advanced Applications and Functional Material Development Based on 3 Isopropyl 1h Pyrazole 4 Carbaldehyde Scaffolds

Coordination Chemistry and Ligand Design

The field of coordination chemistry has extensively utilized pyrazole-based compounds due to their diverse coordination modes and ability to form stable complexes with a wide array of metal ions. Derivatives of 3-isopropyl-1H-pyrazole-4-carbaldehyde are no exception, serving as valuable precursors for sophisticated chelating ligands.

The pyrazole-4-carbaldehyde framework is a foundational structure for designing chelating ligands. The aldehyde functional group is readily modified, often through condensation reactions with amines, hydrazines, or semicarbazides, to create multidentate Schiff base ligands. These resulting ligands typically possess additional donor atoms (such as nitrogen or oxygen) that, in conjunction with one of the pyrazole (B372694) ring's nitrogen atoms, can coordinate to a metal center. This chelation results in the formation of stable, cyclic structures.

The versatility of pyrazole-containing Schiff bases allows them to act as bidentate, tridentate, or even tetradentate ligands, coordinating with metal ions through various atoms. For instance, a Schiff base derived from a pyrazole-4-carbaldehyde and o-aminophenol can act as a bidentate ligand, coordinating to Copper(II) and Cobalt(II) through the phenolic oxygen and the azomethine nitrogen. The pyrazole ring itself offers multiple coordination possibilities; it can act as a neutral monodentate ligand or, upon deprotonation, as a mono-anionic bridging ligand, further expanding its utility in constructing polynuclear complexes. The presence of the –C=N– functional moiety in pyrazole derivatives, with lone pairs of electrons on the nitrogen atoms, is particularly significant for their application in coordination chemistry.

The synthesis of metal complexes using ligands derived from pyrazole-4-carbaldehyde typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Researchers have successfully synthesized and characterized a variety of complexes with d-block transition elements such as Copper(II), Nickel(II), Cobalt(II), Zinc(II), and Iron(II), as well as main group elements like Lead(II).

Characterization of these complexes is performed using a suite of analytical techniques to determine their structure, geometry, and physicochemical properties. These methods include:

Elemental Analysis: To confirm the empirical formula of the complex.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N of the azomethine) upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and infer its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its coordination to the metal in solution.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the oxidation state of the metal center.

Molar Conductance Measurements: To establish whether the complexes are electrolytic or non-electrolytic in nature.

Single-Crystal X-ray Diffraction: To provide definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal ion.

Studies on related systems have suggested that these complexes often adopt geometries such as octahedral or square-planar, depending on the metal ion and the specific ligand structure.

Table 1: Examples of Metal Complexes with Pyrazole-Aldehyde-Derived Ligands
Ligand TypeMetal Center(s)Proposed GeometryCharacterization MethodsReference
Schiff base from 3-(3-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-aminophenolCu(II), Co(II)OctahedralElemental Analysis, Molar Conductance, Magnetic Susceptibility, IR, UV-Vis, TGA
1,3-Diarylpyrazole-4-carbaldehyde semicarbazonesCu(II), Ni(II), Co(II), Pb(II), Zn(II), Fe(II)Not SpecifiedElemental Analysis, Spectroscopic Methods
Acylpyrazolone LigandsMain Group, Transition Metals, Lanthanides, ActinidesOctahedral, Pentagonal-bipyramidal, AntiprismaticSingle-Crystal X-ray Crystallography, NMR, IR

The substituents on the pyrazole ring and the ligand backbone play a crucial role in modulating the properties of the resulting metal complexes. The 3-isopropyl group on the this compound scaffold can exert significant influence through both steric and electronic effects.

Steric Effects: The bulky isopropyl group can influence the coordination geometry around the metal center. It may hinder the approach of other ligands or solvent molecules, potentially favoring lower coordination numbers or leading to distorted geometries. This steric hindrance can also affect the stability of the complex and the kinetics of its formation and ligand exchange reactions.

Electronic Effects: As an alkyl group, the isopropyl substituent is electron-donating. This inductive effect increases the electron density on the pyrazole ring, which in turn enhances the basicity of the coordinating nitrogen atom. A more basic nitrogen atom can form a stronger coordinate bond with the metal center, leading to more stable complexes.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. The this compound scaffold is well-suited for designing molecules that can undergo self-assembly into larger, ordered supramolecular architectures.

The design of supramolecular structures based on pyrazole scaffolds relies on the strategic placement of functional groups capable of engaging in specific and directional non-covalent interactions. The N-H group of the pyrazole ring is a particularly effective hydrogen bond donor, while the sp²-hybridized nitrogen atom is an excellent hydrogen bond acceptor. This amphiprotic character is a key driver for self-assembly.

Through these interactions, pyrazole derivatives can form a variety of well-defined architectures:

Dimers: Molecules can pair up through strong, complementary hydrogen bonds, such as the N-H···N interactions between two pyrazole rings.

Chains and Tapes: When molecules possess multiple or appropriately positioned interaction sites, they can assemble into one-dimensional chains or tapes.

Higher-Order Networks: The combination of multiple non-covalent interactions can lead to the formation of complex two-dimensional or three-dimensional networks.

The characterization of these supramolecular assemblies is often accomplished using single-crystal X-ray diffraction, which provides unambiguous proof of the assembly in the solid state and details the specific intermolecular interactions holding it together. In solution, techniques like NMR spectroscopy can be used to study the dynamics and strength of these interactions.

Table 2: Supramolecular Motifs Involving Pyrazole Scaffolds
Supramolecular StructureKey Driving Interaction(s)Resulting ArchitectureReference
Pyrazole Dimers/ChainsN-H···N Hydrogen BondsDimers, Trimers, Tetramers, Infinite Chains
Tripodal Complex DimersNpyrazole–H···Npyrazolate Hydrogen Bonds, π-π StackingHomochiral Dimers
Coordination PolymersCoordination Bonds, Hydrogen BondsCoordination Networks

The formation of specific, well-defined supramolecular architectures from molecular building blocks is governed by the nature, strength, and directionality of non-covalent interactions. For systems based on this compound, several key interactions are paramount.

Hydrogen Bonding: As mentioned, the N-H···N hydrogen bond is a powerful and directional interaction that frequently directs the self-assembly of pyrazole-containing molecules. This interaction is often described as resonance-assisted, which can lead to particularly short and strong bonds, effectively guiding the formation of dimers and chains. The aldehyde group, or derivatives thereof, can also participate in hydrogen bonding as an acceptor.

The interplay of these non-covalent forces—the strong and directional hydrogen bonds providing the primary structural framework, and the weaker π-π stacking and hydrophobic interactions providing additional stability—allows for precise control over the self-assembly process, enabling the construction of complex and functional supramolecular materials.

Development of Advanced Materials

The pyrazole-4-carbaldehyde framework is instrumental in the creation of novel materials with tailored properties. While specific research focusing exclusively on the 3-isopropyl derivative is emerging, the broader class of pyrazole aldehydes has demonstrated significant potential in the development of polymers, coatings, and functional optical and electronic materials.

Precursors for Polymeric Materials and Coatings

Pyrazole-4-carbaldehyde derivatives are recognized for their role in polymer chemistry. chemimpex.com The aldehyde functional group provides a reactive site for polymerization and cross-linking reactions, which are essential for creating advanced materials with customized properties. chemimpex.com These compounds can be employed in the production of specialty polymers, resins, and adhesives, contributing to enhanced thermal stability and chemical resistance. chemimpex.comchemimpex.com For instance, derivatives like 1-Vinyl-1H-pyrazole-4-carbaldehyde are specifically noted for their utility in producing specialty polymers and coatings with improved durability and performance. chemimpex.com The incorporation of the pyrazole moiety into polymer backbones can impart desirable characteristics, leading to the development of advanced coatings and adhesives for various industrial applications. chemimpex.com

Applications in Electronic and Optical Materials

The products derived from the Vilsmeier-Haack formylation reaction, such as pyrazole-4-carbaldehydes, are considered versatile scaffolds in the synthesis of materials for organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The electronic properties of the pyrazole ring system, combined with the ability to introduce various functional groups via the carbaldehyde handle, allow for the fine-tuning of photophysical characteristics. nih.govsemanticscholar.org This makes them promising candidates for creating novel organic electronic and optical materials. mdpi.combldpharm.com The pyrazole backbone can stabilize the electronic and optical properties of metal complexes, a feature that is critical for the development of functional materials. semanticscholar.org

Utilization in Organic Synthesis as a Key Building Block

The this compound scaffold is a cornerstone in organic synthesis due to its inherent reactivity and structural features. The aldehyde group acts as a versatile chemical handle, allowing for a wide array of chemical transformations. This facilitates the construction of more complex molecules, particularly heterocyclic systems, and the generation of diverse chemical libraries for drug discovery and other applications.

Construction of Complex Heterocyclic Systems (e.g., Pyrazolo[3,4-b]pyridines)

Pyrazole-4-carbaldehydes are key intermediates in the synthesis of fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. umich.edumdpi.com These fused bicyclic structures are of significant interest in medicinal chemistry. The construction of the pyridine (B92270) ring onto the pyrazole core often utilizes the aldehyde group as a primary reaction site.

One common synthetic route is the Friedländer condensation, which involves the reaction of a 5-aminopyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, such as a ketone. umich.edu This reaction, typically catalyzed by a base, leads directly to the formation of the fused pyrazolo[3,4-b]pyridine ring system. umich.edu The versatility of this approach allows for the introduction of various substituents onto the newly formed pyridine ring, depending on the choice of the active methylene compound.

Reactant with Pyrazole-4-carbaldehyde DerivativeReaction TypeResulting Heterocyclic SystemReference
5-Aminopyrazole-4-carbaldehydes and active methylene compounds (e.g., ketones, malononitrile)Friedländer Condensation1,3,5,6-Tetrasubstituted pyrazolo[3,4-b]pyridines umich.edu
5-Amino-1-phenylpyrazole and α,β-unsaturated ketonesCyclization (ZrCl4 catalyzed)Substituted 1-phenyl-1H-pyrazolo[3,4-b]pyridines mdpi.com
Hydrazones (under Vilsmeier-Haack conditions)Cyclocondensation-FormylationIntermediate for pyrazolo[3,4-b]pyridines mdpi.com
3-methyl-1-phenyl-1H-pyrazolo-5-amine, paraformaldehyde, and β-diketonesOne-pot Condensation (Microwave)Pyrazolo[3,4-b]pyridine derivatives researchgate.net

Synthetic Methodologies for Diversified Chemical Libraries

The generation of chemical libraries with diverse structures is crucial for identifying new bioactive molecules. Pyrazole-4-carbaldehydes are ideal starting points for this purpose, primarily through multicomponent reactions (MCRs). researchgate.netmdpi.com MCRs allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials, fulfilling the need for modular and diversity-oriented synthesis. beilstein-journals.orgnih.gov

The aldehyde group readily participates in condensation and cycloaddition reactions. For example, the Debus-Radziszewski reaction, a multicomponent process, can be used to prepare imidazolylpyrazoles from pyrazole-4-carbaldehydes, benzil, and ammonium (B1175870) acetate. researchgate.netmdpi.com Similarly, pyrazole-4-carbaldehydes react with active methylene compounds like malononitrile (B47326) and dimedone to produce fused pyran-pyrazole and pyrazolylxanthenedione derivatives, respectively. mdpi.com These methodologies provide access to a wide range of structurally varied compounds from a common pyrazole aldehyde precursor.

Reaction TypeReactants with Pyrazole-4-carbaldehydeResulting Molecular ScaffoldReference
Debus-Radziszewski Reaction (MCR)Benzil, Ammonium AcetateImidazolylpyrazoles researchgate.netmdpi.com
Pseudo Three-Component Condensation4-Hydroxycoumarin (2 equiv.)Pyrazolyl-bis(coumarin) derivatives mdpi.com
Four-Component Reaction6-Amino-1,3-dimethyluracil, DMFDMA, Primary Aromatic AminesPyrimido[4,5-d]pyrimidines mdpi.com
Aldol CondensationMethyl ketonesDiaryl pyrazolylpropenones (Chalcones) umich.edu
CondensationMalononitrile2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile ekb.eg

Analytical Chemistry Reagent Development and Applications

In analytical chemistry, pyrazole-based compounds are increasingly recognized for their potential as chemosensors for the detection of ions and molecules. chemimpex.comnih.gov The pyrazole scaffold can act as a signaling unit and a binding site, allowing for the development of colorimetric and fluorescent probes. nih.gov The combination of a pyrazole derivative with other functional moieties enhances its complexing behavior and photophysical properties, making it a good candidate for complexation with a range of metals due to the presence of nitrogen, sulfur, and oxygen donor sites. nih.gov

Derivatives of pyrazole aldehydes can be functionalized to create chemosensors that exhibit a selective response, often through a color change or fluorescence enhancement, upon binding with a specific metal ion. mdpi.comnih.govchemrxiv.org For example, pyrazole-based Schiff base ligands have been synthesized and used as simple colorimetric sensors for Cu²⁺ ions. nih.govchemrxiv.org These sensors can selectively detect the target ion even in the presence of other competing ions. nih.govchemrxiv.org The limit of detection for some of these pyrazole-based sensors can be very low, making them suitable for monitoring environmental and biological samples. mdpi.comnih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While the Vilsmeier-Haack reaction stands as a conventional and effective method for the synthesis of pyrazole-4-carbaldehydes, future research could focus on developing more sustainable and efficient synthetic routes to 3-Isopropyl-1H-pyrazole-4-carbaldehyde. chemmethod.commdpi.comresearchgate.net This could involve the exploration of:

Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine three or more reactants to form the target molecule in a single step can significantly improve efficiency and reduce waste.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, and are amenable to scale-up.

Catalytic C-H Functionalization: Direct formylation of a 3-isopropyl-1H-pyrazole precursor at the C4 position using innovative catalytic systems would be a highly atom-economical approach.

Synthetic ApproachPotential AdvantagesKey Precursors
Vilsmeier-Haack ReactionWell-established, reliableIsopropyl-substituted hydrazone, DMF, POCl₃
CyclocondensationBuilds the pyrazole (B372694) ring directlyIsopropyl-containing 1,3-dicarbonyl compound, hydrazine (B178648)
Multicomponent ReactionsHigh efficiency, reduced stepsSimple starting materials
Flow ChemistryScalability, improved controlOptimized reactants for continuous feed
C-H FunctionalizationAtom economy, directness3-Isopropyl-1H-pyrazole, formylating agent

Investigation of Unexplored Reactivity Patterns

The aldehyde group in this compound is a versatile handle for a wide range of chemical transformations. umich.eduekb.egnih.govresearchgate.netktu.edu Future studies should aim to systematically investigate its reactivity, including:

Condensation Reactions: Exploring reactions with a wider variety of nucleophiles, such as novel amines, active methylene (B1212753) compounds, and organometallic reagents, to generate a diverse library of new pyrazole derivatives. ekb.eg

Asymmetric Synthesis: Developing stereoselective reactions involving the aldehyde group to produce chiral molecules with potential applications in medicinal chemistry.

Cyclization Reactions: Utilizing the aldehyde in intramolecular or intermolecular cyclization reactions to construct novel fused heterocyclic systems containing the pyrazole core.

Advanced Materials with Tailored Functionalities

The pyrazole nucleus is known to be a component of various functional materials. rroij.comacs.orgnih.gov Research into the incorporation of this compound into advanced materials could be a fruitful area of investigation. Potential applications include:

Polymers and Coatings: The aldehyde group can be used for polymerization or for grafting onto polymer backbones to create materials with enhanced thermal stability, conductivity, or optical properties. rroij.com

Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can act as ligands for metal ions, and the aldehyde group can be further functionalized to create porous MOFs with applications in gas storage, catalysis, and sensing.

Energetic Materials: The combination of the nitrogen-rich pyrazole ring with other energetic functionalities could lead to the development of novel high-performance energetic materials. acs.org

Material TypePotential FunctionalityKey Feature of the Compound
Functional PolymersEnhanced thermal stability, conductivityReactive aldehyde group for polymerization
Metal-Organic FrameworksGas storage, catalysis, sensingPyrazole nitrogen atoms as ligands
Energetic MaterialsHigh energy densityNitrogen-rich pyrazole core

Integration with Emerging Chemical Technologies

The advancement of new chemical technologies provides exciting opportunities for the synthesis and application of this compound. Future research should explore:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of this compound and its derivatives. researchgate.net

Photoredox Catalysis: This emerging field could enable novel transformations of the pyrazole core or the aldehyde group under mild conditions.

Automated Synthesis Platforms: The development of automated systems for the synthesis and screening of derivatives of this compound would accelerate the discovery of new compounds with desired properties.

Theoretical Advancements in Predictive Modeling

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules. eurasianjournals.comnih.govbenthamdirect.commdpi.comdntb.gov.uaasrjetsjournal.orgresearchgate.net For this compound, theoretical studies could provide valuable insights into:

Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel reactions, aiding in the optimization of reaction conditions. eurasianjournals.com

Structure-Property Relationships: Quantitative Structure-Activity Relationship (QSAR) and other modeling techniques can be used to predict the biological activity or material properties of derivatives, guiding the design of new compounds. nih.govbenthamdirect.com

Spectroscopic Characterization: Computational methods can aid in the interpretation of spectroscopic data (e.g., NMR, IR) for newly synthesized derivatives.

Modeling TechniqueApplicationPredicted Outcome
Density Functional Theory (DFT)Reaction mechanism elucidationTransition states, activation energies
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activityIdentification of promising drug candidates
Molecular DockingBinding mode analysis with biological targetsUnderstanding of intermolecular interactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-isopropyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology :

  • Vilsmeier-Haack Formylation : React 3-isopropyl-1H-pyrazole with DMF and POCl₃ under controlled anhydrous conditions to introduce the aldehyde group at the 4-position. Monitor temperature (0–5°C during reagent addition, 50–60°C for reaction completion) to minimize side products .
  • Nucleophilic Substitution : Use 5-chloro-3-isopropyl-1H-pyrazole-4-carbaldehyde as a precursor with nucleophiles (e.g., phenols) in the presence of K₂CO₃ as a base. Optimize solvent polarity (e.g., DMF or acetonitrile) to enhance reactivity .
    • Key Considerations : Yield depends on stoichiometry, solvent purity, and exclusion of moisture. LC-MS or TLC monitoring is advised to track intermediate formation .

Q. How can the molecular structure of this compound be validated post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve single-crystal structures using SHELX software for bond-length/angle validation. Refinement parameters (R-factor < 5%) ensure accuracy .
  • NMR Spectroscopy : Confirm aldehyde proton resonance at δ 9.8–10.2 ppm (¹H NMR) and carbonyl carbon at δ 190–200 ppm (¹³C NMR). Compare with analogs like 1-phenyl-1H-pyrazole-4-carbaldehyde for consistency .
    • Data Cross-Validation : Use HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H]⁺) within 5 ppm error .

Q. What are the primary biological screening protocols for assessing antimicrobial activity of this compound?

  • Experimental Design :

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices (IC₅₀/MIC ratio >10 indicates low toxicity) .

Advanced Research Questions

Q. How can conflicting crystallographic data between computational models and experimental structures be resolved?

  • Resolution Strategies :

  • Density Functional Theory (DFT) Optimization : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest lattice packing effects .
  • Twinned Data Refinement : For poorly diffracting crystals, use SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .

Q. What experimental and computational methods are suitable for elucidating the compound’s reactivity in nucleophilic additions?

  • Methodology :

  • Kinetic Studies : Monitor aldehyde reactivity with hydrazines or amines via UV-Vis spectroscopy. Calculate rate constants (k) under varying pH (4–10) to identify optimal conditions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Validate with mutagenesis studies if binding affinity correlates with activity .

Q. How can discrepancies in biological activity data between studies be systematically analyzed?

  • Critical Factors :

  • Compound Purity : Verify via HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Assay Variability : Standardize protocols (e.g., inoculum size, incubation time) across labs. Use statistical tools (e.g., ANOVA) to assess significance of observed differences .

Q. What strategies optimize regioselectivity in derivatization reactions at the pyrazole ring?

  • Approaches :

  • Protecting Group Strategy : Temporarily protect the aldehyde with ethylene glycol to direct electrophilic substitution to the 3-position .
  • Catalytic Control : Use Pd-catalyzed C–H activation for cross-coupling at the 5-position. Screen ligands (e.g., PPh₃ vs. XPhos) to modulate selectivity .

Data Contradiction Analysis

Q. Why might NMR spectra of synthesized batches show unexpected peaks, and how can this be addressed?

  • Root Causes :

  • Hydrate Formation : Aldehydes may form hydrates in humid conditions, causing additional peaks at δ 5–6 ppm (¹H NMR). Use deuterated DMSO or heat samples to 50°C to dehydrate .
  • Oxidation Byproducts : Trace oxidation of the aldehyde to carboxylic acid (δ 170–175 ppm in ¹³C NMR) indicates improper storage. Add antioxidants (e.g., BHT) during purification .

Q. How to interpret conflicting MIC values reported for the same bacterial strain?

  • Possible Explanations :

  • Strain Variability : Subclonal mutations in bacterial efflux pumps or membrane permeability. Validate with genomic sequencing .
  • Compound Stability : Degradation under assay conditions (e.g., light exposure). Conduct stability studies via LC-MS at 0, 24, and 48 hours .

Methodological Resources

  • Software : SHELX for crystallography , Gaussian for DFT .
  • Protocols : Refer to Acta Crystallographica for structural validation , Beilstein Journal of Organic Chemistry for synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.